![molecular formula C36H74N2O B14345065 N-[2-(Dihexadecylamino)ethyl]acetamide CAS No. 93551-67-8](/img/structure/B14345065.png)
N-[2-(Dihexadecylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dihexadecylamino)ethyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a dihexadecylamino group attached to an ethyl chain, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dihexadecylamino)ethyl]acetamide typically involves the reaction of dihexadecylamine with ethyl acetate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl acetate, leading to the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Commonly, the reaction is carried out in a solvent like dichloromethane or toluene to enhance the solubility of the reactants and improve the yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Dihexadecylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Dihexadecylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Dihexadecylamino)ethyl]acetamide involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its role in drug delivery or as a surfactant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Dihexadecylamino)ethyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-[2-(Dihexadecylamino)ethyl]butyramide: Contains a butyramide group, differing in the length of the carbon chain.
N-[2-(Dihexadecylamino)ethyl]formamide: Features a formamide group, which is a simpler amide compared to acetamide.
Uniqueness
N-[2-(Dihexadecylamino)ethyl]acetamide is unique due to its specific combination of a dihexadecylamino group and an acetamide group, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications requiring amphiphilic compounds with specific solubility and interaction characteristics.
Eigenschaften
CAS-Nummer |
93551-67-8 |
|---|---|
Molekularformel |
C36H74N2O |
Molekulargewicht |
551.0 g/mol |
IUPAC-Name |
N-[2-(dihexadecylamino)ethyl]acetamide |
InChI |
InChI=1S/C36H74N2O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33-38(35-32-37-36(3)39)34-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,37,39) |
InChI-Schlüssel |
KKKRGQQYFGKSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

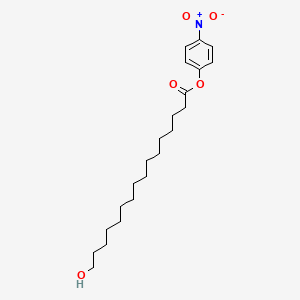
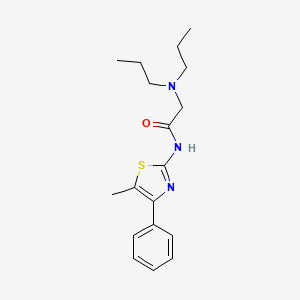
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
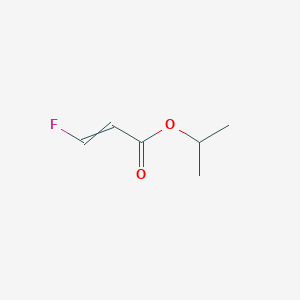
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
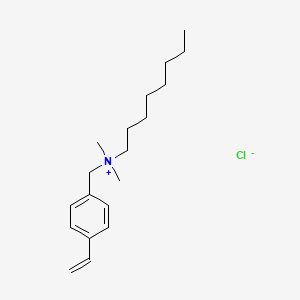
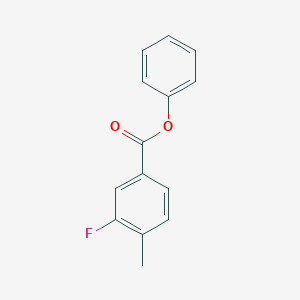
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
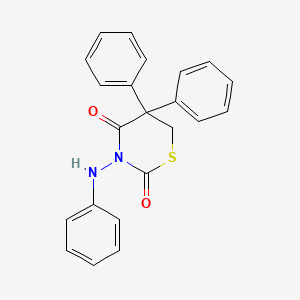
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

